molecular formula C13H14N2O2 B1414601 3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid CAS No. 2197063-27-5

3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid

Cat. No.: B1414601
CAS No.: 2197063-27-5
M. Wt: 230.26 g/mol
InChI Key: QYLXQKSKVMHICF-UHFFFAOYSA-N
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Description

3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid is a heterocyclic compound belonging to the quinoxaline family. This compound has garnered significant attention due to its potential therapeutic and industrial applications. The molecular formula of this compound is C13H14N2O2, and it has a molecular weight of 230.26 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid typically involves the condensation of appropriate substituted o-phenylenediamines with α-dicarbonyl compounds under acidic or basic conditions. The reaction is usually carried out in solvents such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the quinoxaline ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can yield quinoxaline-2-carboxylic acid derivatives with different substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of materials with specific properties, such as dyes and polymers

Mechanism of Action

The mechanism of action of 3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoxaline ring .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    6,7-Dimethylquinoxaline-2-carboxylic acid: Lacks the ethyl group at the 3-position.

    3-Ethylquinoxaline-2-carboxylic acid: Lacks the methyl groups at the 6 and 7 positions.

Uniqueness

3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-ethyl-6,7-dimethylquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-4-9-12(13(16)17)15-11-6-8(3)7(2)5-10(11)14-9/h5-6H,4H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLXQKSKVMHICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C(C(=C2)C)C)N=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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